![molecular formula C18H12ClNO3 B1440841 2-(1,3-Benzodioxol-5-YL)-6-methylquinoline-4-carbonyl chloride CAS No. 1160253-99-5](/img/structure/B1440841.png)
2-(1,3-Benzodioxol-5-YL)-6-methylquinoline-4-carbonyl chloride
Overview
Description
The compound “2-(1,3-Benzodioxol-5-YL)-6-methylquinoline-4-carbonyl chloride” is a complex organic molecule. It contains a benzodioxol group (which is a common motif in many bioactive compounds ), a quinoline group (which is a heterocyclic aromatic organic compound), and a carbonyl chloride group (which is a functional group that contains a carbon-oxygen double bond and a carbon-chlorine bond).
Scientific Research Applications
Pharmaceutical Research
In pharmaceutical research, this compound is explored for its potential as a precursor in the synthesis of novel pharmacologically active molecules. Its structure is similar to that of compounds known for their psychoactive properties, which suggests possible applications in the development of new central nervous system (CNS) drugs .
Material Science
The benzodioxol and quinoline moieties within the compound’s structure make it a candidate for creating advanced materials. These could include organic semiconductors for use in electronic devices, where the compound’s ability to transport electrons could be harnessed .
Forensic Science
Compounds with a benzodioxol structure are often analogs of controlled substances. Therefore, this compound could be used as a reference material in forensic analyses to identify and differentiate between legal and illicit substances .
Chemical Synthesis
This compound can serve as an intermediate in the synthesis of complex organic molecules. Its reactive chloride group makes it suitable for various coupling reactions, which are fundamental in constructing larger, more complex chemical structures .
Analytical Chemistry
In analytical chemistry, the compound’s unique spectroscopic properties can be utilized. It can act as a standard in spectroscopic analysis, helping to calibrate instruments or as a reagent in developing new detection methods for specific analytes .
Environmental Science
The environmental fate of such compounds is of interest, particularly their breakdown products. Research into how this compound degrades could provide insights into the environmental impact of similar organic molecules .
Nanotechnology
Due to its structural features, this compound could be investigated for use in the creation of nanoscale devices. Its potential for forming stable, conjugated systems could be advantageous in designing nano-sized sensors or actuators .
Biological Studies
Finally, the compound’s interaction with biological systems is a key area of study. It could be used in assays to understand the biological activity of new drug candidates that contain similar structural motifs .
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-methylquinoline-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO3/c1-10-2-4-14-12(6-10)13(18(19)21)8-15(20-14)11-3-5-16-17(7-11)23-9-22-16/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMUHHLQSJKZJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC4=C(C=C3)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501176732 | |
Record name | 2-(1,3-Benzodioxol-5-yl)-6-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501176732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzodioxol-5-YL)-6-methylquinoline-4-carbonyl chloride | |
CAS RN |
1160253-99-5 | |
Record name | 2-(1,3-Benzodioxol-5-yl)-6-methyl-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1,3-Benzodioxol-5-yl)-6-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501176732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.